

Technical Guide to 2,6-Diaminophenol for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 2,6-Diaminophenol

Cat. No.: B1348841

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An In-depth Overview of the Core Molecular Properties, Synthesis, and Analysis of **2,6-Diaminophenol**

This technical guide provides a comprehensive overview of **2,6-diaminophenol**, a key organic compound with applications in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, a plausible synthesis pathway, and analytical methodologies.

Core Molecular Data

2,6-Diaminophenol is an aromatic compound featuring a phenol ring substituted with two amino groups. Its fundamental properties are summarized below.

Property	Value	Citations
Molecular Formula	C ₆ H ₈ N ₂ O	[1]
Molecular Weight	124.14 g/mol	[1]
IUPAC Name	2,6-diaminophenol	[2]
CAS Number	22440-82-0	[2]

Synthesis Protocol

While specific literature detailing the direct synthesis of **2,6-diaminophenol** is not readily available, a plausible and efficient synthetic route can be extrapolated from established methods for analogous compounds, such as 2,6-dichloro-4-aminophenol.^{[3][4][5]} The proposed pathway involves a two-step process: the nitration of a suitable phenol precursor followed by a reduction of the nitro groups.

Step 1: Nitration of 2-Aminophenol

The initial step involves the selective nitration of 2-aminophenol to yield 2-amino-6-nitrophenol.

Materials and Reagents:

- 2-Aminophenol
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice bath
- Reaction flask with stirring mechanism

Procedure:

- Dissolve 2-aminophenol in concentrated sulfuric acid within a reaction flask, maintaining a low temperature using an ice bath to control the exothermic reaction.
- Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise to the solution while vigorously stirring. The temperature should be carefully monitored and maintained below 10°C to prevent over-nitration and side reactions.
- After the addition is complete, allow the reaction to proceed for a designated period until the formation of the nitrated product is maximized, as monitored by thin-layer chromatography (TLC).

- Quench the reaction by pouring the mixture over crushed ice, leading to the precipitation of the 2-amino-6-nitrophenol product.
- Isolate the solid product by filtration, wash with cold water to remove residual acid, and dry under a vacuum.

Step 2: Reduction of 2-Amino-6-nitrophenol

The second step involves the reduction of the nitro group on 2-amino-6-nitrophenol to an amino group, yielding the final product, **2,6-diaminophenol**.

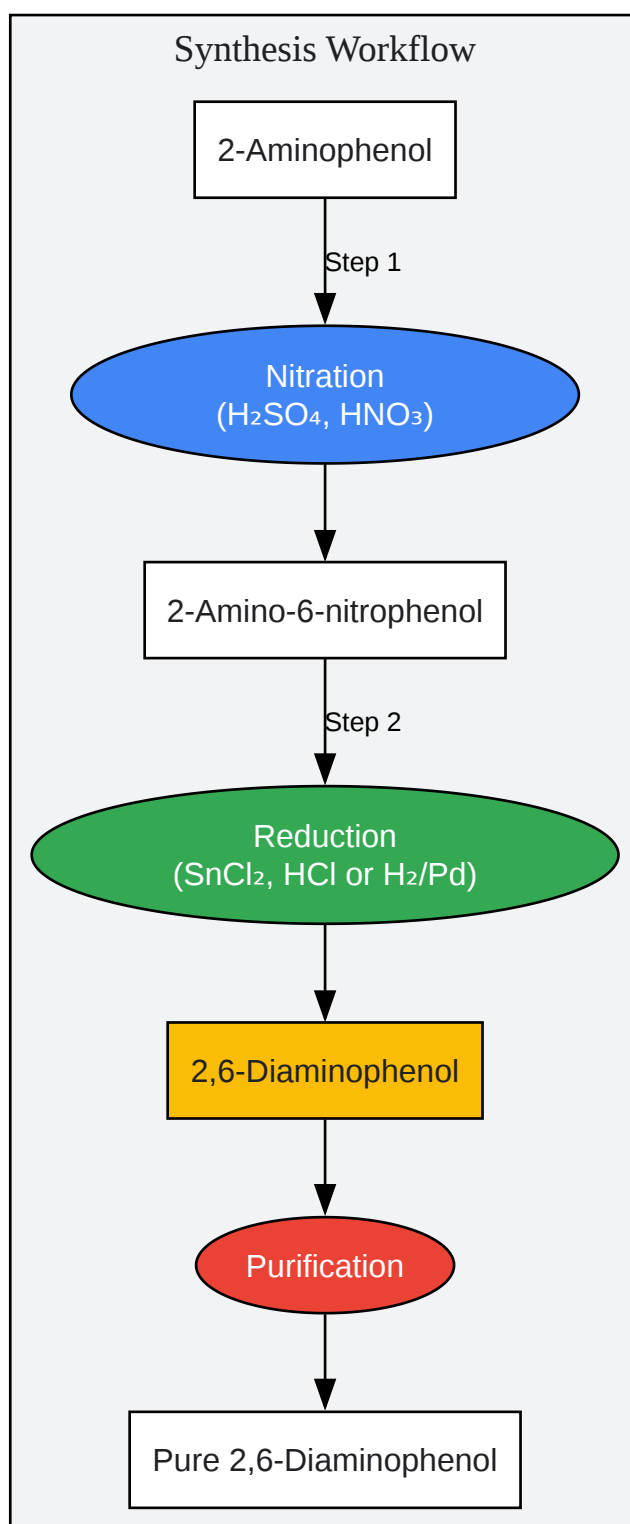
Materials and Reagents:

- 2-Amino-6-nitrophenol
- Reducing agent (e.g., Tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation with H₂ over a Palladium catalyst)
- Solvent (e.g., Ethanol for catalytic hydrogenation)
- Reaction flask with reflux condenser

Procedure using Tin(II) Chloride:

- Suspend 2-amino-6-nitrophenol in a suitable solvent like ethanol in a round-bottom flask.
- Add an excess of Tin(II) chloride (SnCl₂) dissolved in concentrated hydrochloric acid (HCl) to the suspension.
- Heat the mixture to reflux and maintain it for several hours until the reaction is complete, as indicated by TLC.
- Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.
- Extract the **2,6-diaminophenol** product with an organic solvent (e.g., ethyl acetate).

- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude **2,6-diaminophenol** by recrystallization or column chromatography.



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Caption: A plausible two-step synthesis workflow for **2,6-diaminophenol**.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of **2,6-diaminophenol** can be accurately determined using High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation and Materials:

- HPLC system with a UV-Vis detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Mobile phase: A mixture of acetonitrile and a phosphate buffer, filtered and degassed. The exact ratio should be optimized for best separation.
- Standard solution of **2,6-diaminophenol** of known concentration
- Sample solutions prepared in the mobile phase

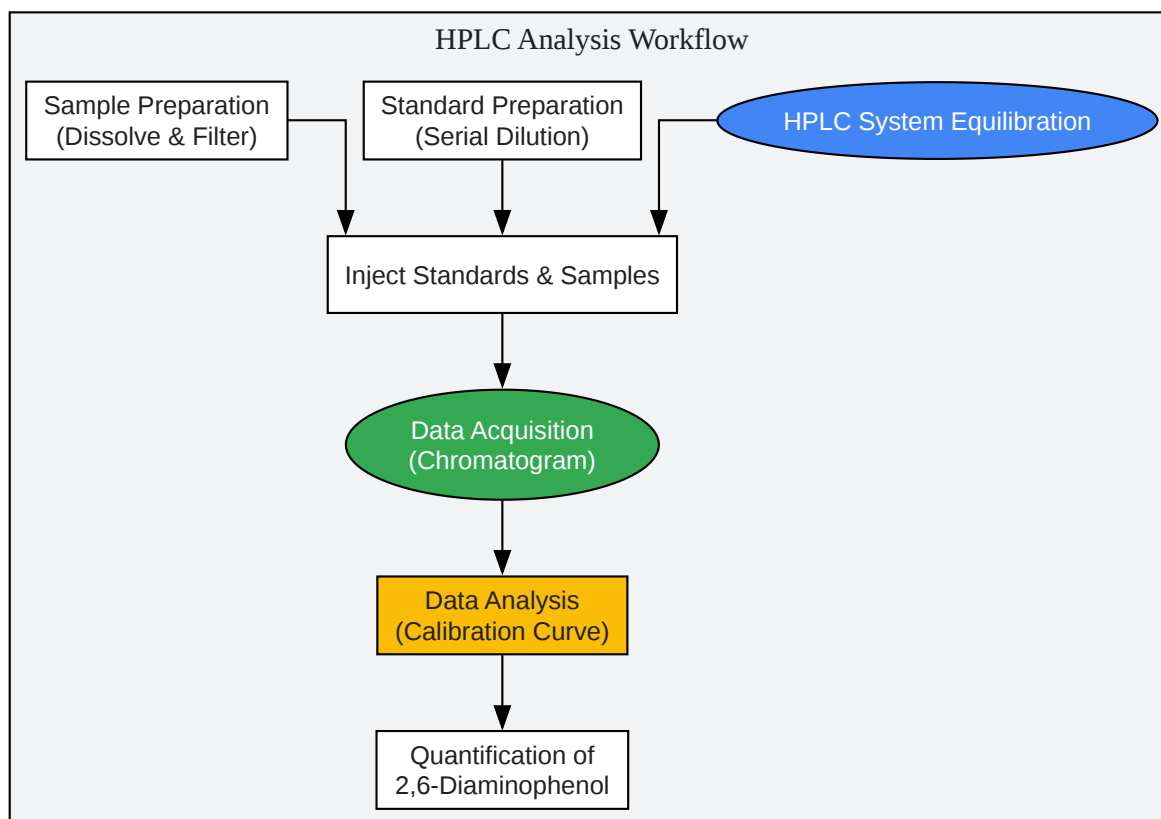
Chromatographic Conditions:

- Mobile Phase: Acetonitrile:Phosphate Buffer (e.g., 50:50 v/v), isocratic elution.
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient or controlled at 30°C
- Detection Wavelength: Determined by UV-Vis scan of the analyte; likely in the range of 270-280 nm for aminophenols.
- Injection Volume: 10 μ L

Procedure:

- System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- **Standard Preparation:** Prepare a stock solution of **2,6-diaminophenol** in the mobile phase. From this, create a series of calibration standards through serial dilution.
- **Sample Preparation:** Dissolve the sample containing **2,6-diaminophenol** in the mobile phase and filter through a 0.45 μm syringe filter to remove particulate matter.
- **Analysis:** Inject the blank (mobile phase), followed by the calibration standards in increasing order of concentration, and then the sample solutions.
- **Data Analysis:** Identify the **2,6-diaminophenol** peak based on the retention time of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **2,6-diaminophenol** in the samples from this curve.



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Caption: A typical experimental workflow for the HPLC analysis of **2,6-diaminophenol**.

Applications in Research and Development

While **2,6-diaminophenol** itself is primarily a research chemical, its structural motif is of interest in several areas. Aminophenol derivatives are known to be important intermediates in the synthesis of various pharmaceuticals and dyes.[4] For instance, related compounds like 2,6-dichloro-4-aminophenol are crucial intermediates in the production of certain pesticides.[3]

The diaminophenol structure can also be a precursor for the synthesis of more complex heterocyclic compounds, which are a cornerstone of many drug discovery programs. The presence of multiple reactive sites—the hydroxyl and two amino groups—allows for diverse chemical modifications to generate libraries of novel compounds for screening. Although direct applications in drug development for **2,6-diaminophenol** are not widely documented, its potential as a versatile building block in medicinal chemistry remains significant. Its isomers, such as 2,4-diaminophenol, have been evaluated for use in hair dye formulations.[6]

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